molecular formula C9H14N2O2 B1582478 N,N'-Methylenebismethacrylamide CAS No. 2359-15-1

N,N'-Methylenebismethacrylamide

Cat. No.: B1582478
CAS No.: 2359-15-1
M. Wt: 182.22 g/mol
InChI Key: TURITJIWSQEMDB-UHFFFAOYSA-N
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Description

Defining N,N'-Methylenebismethacrylamide as a Bifunctional Monomer and Crosslinking Agent

This compound is an organic compound with the chemical formula C7H10N2O2. Structurally, it consists of two methacrylamide (B166291) groups linked by a methylene (B1212753) bridge. This bifunctionality is the key to its utility. Each of the two vinyl groups can participate in polymerization reactions, allowing it to be incorporated into two separate growing polymer chains. This simultaneous reaction with two chains effectively creates a "bridge" or "crosslink" between them.

As a crosslinking agent, this compound is instrumental in transforming linear, and often soluble, polymer chains into a three-dimensional network. This network structure is responsible for the formation of gels and other materials with enhanced mechanical strength and stability. nih.gov The density of these crosslinks, which can be controlled by adjusting the ratio of this compound to the primary monomer, dictates the final properties of the polymer, such as its porosity and swelling capacity.

Significance in Polymer Chemistry and Material Science

The importance of this compound in polymer chemistry and material science is extensive. It is a fundamental component in the creation of polyacrylamide gels, which are widely used in biochemical and biotechnological applications like gel electrophoresis for separating proteins and nucleic acids. The ability to form these gels with controlled porosity is crucial for the effective separation of biomolecules.

Beyond the laboratory, this compound is used in the synthesis of a variety of materials with diverse applications. These include:

Superabsorbent polymers: These materials can absorb and retain extremely large amounts of a liquid relative to their own mass.

Adhesives and paints: The crosslinking provided by this compound enhances the durability and performance of these products.

Water treatment: It is used in the synthesis of flocculants for water purification.

Anion selective resins and membranes: Highly crosslinked polymers created with this compound are used in applications requiring ion-selective separation. google.com

The versatility and effectiveness of this compound as a crosslinking agent have made it a subject of ongoing research to develop new polymers and materials with tailored properties for advanced applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[(2-methylprop-2-enoylamino)methyl]prop-2-enamide
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InChI

InChI=1S/C9H14N2O2/c1-6(2)8(12)10-5-11-9(13)7(3)4/h1,3,5H2,2,4H3,(H,10,12)(H,11,13)
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InChI Key

TURITJIWSQEMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C(=O)NCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14N2O2
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DSSTOX Substance ID

DTXSID0062347
Record name 2-Propenamide, N,N'-methylenebis[2-methyl-
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Molecular Weight

182.22 g/mol
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CAS No.

2359-15-1
Record name Methylenebismethacrylamide
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Chemical Synthesis and Preparation Methodologies for N,n Methylenebismethacrylamide

Conventional Synthetic Routes and Reaction Overview

The most established method for synthesizing N,N'-Methylenebismethacrylamide is through the reaction of an amide, such as acrylamide (B121943) or methacrylamide (B166291), with formaldehyde (B43269). This reaction can be catalyzed by either acids or bases.

A common and well-documented synthetic pathway involves the reaction of acrylamide with an aqueous solution of formaldehyde. wikipedia.org This reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.orggoogle.com To prevent the undesired polymerization of the acrylamide monomer during the synthesis, a polymerization inhibitor like copper(I) chloride is often introduced. wikipedia.org

The reaction is understood to proceed through an intermediate species, N-hydroxymethylacrylamide. wikipedia.org This intermediate is formed first and can be detected in alkaline solutions. wikipedia.org In an acidic medium, the N-hydroxymethylacrylamide subsequently reacts with another acrylamide molecule to yield the final this compound product. wikipedia.org This conventional method typically results in yields ranging from 60% to 80%. wikipedia.org An alternative approach involves using paraformaldehyde, a solid form of formaldehyde, in a solvent like 1,2-dichloroethane, which upon heating and subsequent cooling, can lead to the crystallization of the product. wikipedia.org

Research has focused on developing more efficient and environmentally sustainable methods for MBAm synthesis through the use of various catalysts. These efforts aim to increase product yield, reduce reaction times, and minimize byproducts.

A variety of metal-based catalysts have been investigated. nih.gov Studies have explored the use of homogeneous and heterogeneous catalysts, including complexes of copper(II), iron(II), nickel(II), and palladium(II). nih.gov In one study, a Cu(II) catalyst featuring carboxylate group ligands demonstrated remarkable efficiency, achieving a 95% yield of this compound. nih.govresearchgate.netnih.gov In contrast, under the same conditions, Ni(II) glyoxime (B48743) showed no conversion, highlighting the specificity of the catalyst. nih.gov

The choice of acid co-catalyst can also influence the reaction yield. For instance, when using copper(II) acetate (B1210297) as the primary catalyst, substituting hydrochloric acid with sodium bisulfate increased the yield from 52% to 60%. nih.gov

Another advanced catalytic system employs phosphomolybdic acid supported on an MCM-41 molecular sieve. chemicalbook.com This method, which involves the reaction of acrylamide with paraformaldehyde in the presence of other reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine, has reported a high product recovery rate of 87.54%. chemicalbook.com The development of such catalytic systems contributes to greener chemistry by enabling higher yields and potentially milder reaction conditions, thereby reducing energy consumption and waste.

Table 1: Catalytic Activity in this compound Synthesis

CatalystAcidSolventReaction Time (hours)Yield (%)
Cu(II) acetateHClWater1.552
Cu(II) acetateNaHSO₄Water260
Cu(II) glyoximeNaHSO₄Water252
Pd(II) glyoximeNaHSO₄Water2No conversion
Fe(II) glyoximeNaHSO₄Water2No conversion
Ni(II) glyoximeNaHSO₄Water2No conversion
Cu(II) carboxylateNaHSO₄Water295
Cat HPM/MCM*-Water2.587.54

*Data derived from a multi-reagent system. chemicalbook.com Source: nih.govchemicalbook.com

Preparation Procedure and Purification Techniques

The preparation of this compound involves specific laboratory procedures for both the reaction and the subsequent purification of the crude product.

A typical laboratory-scale preparation starts by adding the reactants to a reaction vessel. google.com For example, water is heated in a reactor, followed by the addition of acrylamide and formaldehyde. google.com A polymerization inhibitor, such as phenothiazine, is also added. google.com The mixture is stirred at a controlled temperature (e.g., 40-45 °C) for a set duration to allow for the initial reaction. google.com Subsequently, more acrylamide and an acid catalyst like sulfuric acid are added, and the temperature is raised (e.g., to 65-70 °C) for several hours to complete the reaction. google.com After the reaction period, the mixture is cooled, often for an extended period (e.g., 43-48 hours), to allow the product to precipitate or crystallize. google.com

Purification is a critical step to obtain this compound of high purity. The solid product is first separated from the reaction mixture, typically by filtration. google.com The collected solid is then dried, for instance, in an oven at a temperature of around 75-80 °C. google.com A common and effective method for further purification is recrystallization from a solvent mixture, such as acetone (B3395972) and water. wikipedia.org

In more complex purification schemes, such as the one used with the Cat HPM/MCM catalyst, the procedure involves filtering the catalyst from the hot reaction mixture. chemicalbook.com The filtrate is then concentrated under vacuum, and the concentrated solution is cooled slowly (e.g., to 5°C) and left to stand for an extended period (e.g., 24 hours) to ensure thorough crystallization. chemicalbook.com The resulting crystals are then separated, often using a centrifuge, and air-dried. chemicalbook.com The purity of the final product can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.govsielc.com

Table 2: Example of Reaction Parameters for this compound Synthesis

Reactant 1Reactant 2CatalystInhibitorTemperature (°C)Reaction Time (hours)
AcrylamideFormaldehydeHydrochloric AcidMEHQ40 then 701 then 2
AcrylamideFormaldehydeSulfuric AcidPhenothiazine45 then 651.2 then 2.3

Source: google.com

Molecular Structure, Reactivity, and Crosslinking Mechanism of N,n Methylenebismethacrylamide

Structural Features and Their Functional Implications

The molecular architecture of N,N'-Methylenebismethacrylamide, featuring two methacrylamide (B166291) groups joined by a methylene (B1212753) bridge, is fundamental to its crosslinking capabilities. chemicalbook.com This arrangement provides two reactive sites within a single molecule, enabling the formation of connections between polymer chains. chemicalbook.com

Role of Methacrylamide Groups and the Methylene Bridge in Crosslinking

The capacity of this compound to act as a crosslinker is derived directly from its constituent parts. The two terminal methacrylamide groups each contain a reactive carbon-carbon double bond (vinyl group). These sites are susceptible to addition reactions, particularly during free-radical polymerization. The methylene bridge (-CH2-) acts as a simple, flexible spacer that connects the two functional methacrylamide units. chemicalbook.com This linkage allows the two vinyl groups to participate in the polymerization of separate, growing polymer chains, thereby creating a covalent bridge or "crosslink" between them. The result is the transformation of linear, soluble polymer chains into an insoluble, three-dimensional network. The formation of this network structure is responsible for the enhanced mechanical strength and stability of the final polymer material.

Influence of Methyl Substituents on Reactivity and Polymer Network Properties

The presence of methyl (-CH3) groups on the acrylamide (B121943) units distinguishes this compound from its close relative, N,N'-Methylenebisacrylamide (MBA). These methyl substituents have a significant impact on both the reactivity of the monomer and the properties of the resulting polymer network.

The introduction of an alkyl substituent, such as a methyl group, can influence polymerization activity. nih.gov The methyl groups introduce steric hindrance around the carbon-carbon double bonds. This increased spatial bulk can impede the approach of propagating radical species to the monomer, potentially leading to a lower rate of polymerization compared to the unsubstituted N,N'-Methylenebisacrylamide. nih.gov This effect generally increases with the size of the substituent group. nih.gov

Furthermore, these structural modifications affect the properties of the polymer network. The crosslink density, which is a primary determinant of gel properties, is influenced by the reactivity of the crosslinker. wikipedia.org Altered reactivity due to the methyl groups can change the efficiency of crosslink formation. The resulting polymer network may exhibit different characteristics, such as modified mechanical strength, porosity, and swelling behavior, when compared to gels crosslinked with the non-methylated analogue. mdpi.com

Primary Mechanism of Crosslinking via Covalent Bond Formation

The primary mechanism by which this compound induces crosslinking is through free-radical copolymerization. wikipedia.org This process is typically initiated by chemical initiators, such as ammonium (B1175870) persulfate (APS) in the presence of a catalyst like tetramethylethylenediamine (TEMED), or by exposure to UV light. wikipedia.orgresearchgate.net

The process begins with the generation of free radicals from an initiator. These radicals attack the vinyl group of a primary monomer (like acrylamide), initiating the growth of a polymer chain. During this propagation phase, a growing polymer chain radical can react with one of the vinyl groups of the this compound molecule. This incorporates the crosslinker into the chain, leaving the second vinyl group on the same molecule unreacted and pendant to the polymer backbone.

This pendant double bond can then be attacked by another, separate growing polymer chain. This second reaction forms a stable, covalent bond that links the two previously independent polymer chains together. The repetition of this process throughout the polymerizing system leads to the formation of a comprehensive three-dimensional network, effectively creating the hydrogel structure.

Chemical Reactions of this compound

Beyond its primary role in polymerization, this compound can undergo other chemical reactions, notably polymerization with various monomers and hydrolysis under certain conditions.

Polymerization Reactions as a Crosslinking Agent with Acrylamide and Other Monomers

This compound is widely used as a crosslinking agent in the free-radical polymerization of acrylamide to produce polyacrylamide gels. nih.gov These gels are fundamental materials in biochemical and biotechnological research, particularly for techniques like polyacrylamide gel electrophoresis (PAGE) for separating proteins and nucleic acids. The ratio of the crosslinker to the primary monomer (e.g., acrylamide) is a critical parameter that can be adjusted to control the properties of the resulting gel, such as its porosity, stiffness, and swelling capacity. researchgate.net

The utility of this compound is not limited to acrylamide. It can copolymerize with a variety of other acrylic and vinylic monomers to create highly crosslinked polymers with tailored properties for diverse applications, including adhesives, superabsorbents, and photosensitive plastics. wikipedia.org

Hydrolysis Under Acidic or Basic Conditions

The amide linkages within the this compound structure are susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions. chemicalbook.com This chemical instability is a significant factor in the long-term durability of gels crosslinked with this agent.

Under highly alkaline conditions, the amide bonds can undergo slow hydrolysis. nih.gov This process breaks the crosslinks that hold the polymer network together. As the crosslinks are severed, the structural integrity of the gel degrades, which can eventually lead to the complete liquefaction of the material. nih.gov Studies have shown that gels crosslinked with N,N'-Methylenebisacrylamide show signs of decomposition after several days in a 1 M KOH solution and can turn to liquid after accelerated aging. nih.gov

Acid-catalyzed hydrolysis of amides also occurs, though the mechanism and rates can differ. researchgate.netrsc.org The general susceptibility of this compound to hydrolysis under both acidic and basic conditions means that the pH of the environment is a critical factor for the stability and performance of the resulting polymer networks. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of N,N'-Methylenebisacrylamide

PropertyValue
IUPAC Name N,N'-Methylenedi(prop-2-enamide)
Synonyms MBA, MBAA, Bis, Bisacrylamide
CAS Number 110-26-9
Molecular Formula C₇H₁₀N₂O₂
Molar Mass 154.17 g/mol
Appearance White crystalline powder/solid
Melting Point 181–182 °C (decomposes)
Density 1.235 g/cm³
Water Solubility Slightly soluble

Note: The data presented is for the closely related compound N,N'-Methylenebisacrylamide (CAS 110-26-9), as it is more widely documented. Properties for this compound are expected to be similar.

Substitution Reactions Involving the Methylene Group

The methylene bridge (-CH₂-) is a key structural feature of this compound, linking the two methacrylamide moieties. While the vinyl groups and the amide nitrogens are known reaction sites, information regarding substitution reactions directly involving the hydrogens of this central methylene group is not extensively documented in publicly available scientific literature.

The carbon-hydrogen bonds of the methylene group are generally considered to be less reactive than the N-H bonds of the amide groups and the carbon-carbon double bonds of the vinyl groups. The protons on the nitrogen atoms are more acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, making them more susceptible to deprotonation. masterorganicchemistry.comlibretexts.org Consequently, reactions under basic conditions are more likely to occur at the nitrogen atoms. wikipedia.org

While the functionalization of activated methylene C-H bonds is a known transformation in organic chemistry, particularly when flanked by strong electron-withdrawing groups, rsc.orgnih.gov specific examples of such reactions for this compound are not readily found in the surveyed literature. The synthesis of this compound and its derivatives typically focuses on the reaction between formaldehyde (B43269) and an acrylamide or a related precursor, which forms the methylene bridge, rather than modifying it post-synthesis. wikipedia.orgnih.govgoogle.comchemicalbook.com

Research on related bis-amide structures has shown that modification of the methylene bridge is possible in certain contexts, such as within complex ligands for organometallic catalysts. However, these examples exist in significantly different molecular environments and their reactivity cannot be directly extrapolated to this compound.

Therefore, based on the available scientific data, substitution reactions involving the methylene group of this compound are not a commonly reported or characterized reaction pathway. The primary reactive sites of the molecule remain the vinyl groups for polymerization and addition reactions, and the amide nitrogens for reactions such as hydroxymethylation. wikipedia.org

Polymerization Dynamics and Network Formation Utilizing N,n Methylenebismethacrylamide

Formation of Three-Dimensional Network Structures in Polymer Matrices

N,N'-Methylenebismethacrylamide, a bis-acrylamide, possesses two vinyl groups, enabling it to act as a bridge between linear polymer chains. During the polymerization of monomers like acrylamide (B121943), the incorporation of this compound facilitates the formation of covalent bonds that interconnect these chains. This process transforms what would otherwise be a solution of individual linear polymers into a cohesive, three-dimensional network. This network structure is the fundamental basis of hydrogels, materials that can absorb and retain large quantities of water without dissolving.

The copolymerization of acrylamide and this compound proceeds via a free-radical mechanism, typically initiated by systems such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). researchgate.net The this compound molecules are incorporated into the growing polyacrylamide chains, and due to their bifunctional nature, they can react with a second growing chain, thus creating a crosslink. The density of these crosslinks, and consequently the pore size of the resulting gel, is directly influenced by the ratio of this compound to the primary monomer. mdpi.com This allows for the precise tuning of the network architecture to suit specific applications. The methylene (B1212753) bridge connecting the two acrylamide groups is key to this crosslinking capability, facilitating the creation of a stable and intricate polymer network. researchgate.net

Influence of Crosslinking on Resulting Material Properties

The formation of a three-dimensional network significantly reinforces the polymer matrix, leading to a substantial increase in its mechanical strength. A higher concentration of this compound results in a greater crosslink density, which in turn restricts the mobility of the polymer chains and enhances the material's resistance to deformation. This is reflected in improvements in properties such as tensile strength, compressive strength, and Young's modulus.

Research on polyacrylic acid hydrogels has demonstrated a clear correlation between the mass ratio of the crosslinking agent and the mechanical properties of the material. As the mass ratio of this compound increases, both the tensile and compressive strength of the hydrogel are enhanced. mdpi.com For instance, in one study, the maximum tensile strength was achieved at a higher cross-linker mass ratio. researchgate.netmdpi.com

Interactive Table: Effect of this compound (MBAA) Concentration on the Mechanical Properties of Polyacrylic Acid Hydrogels mdpi.com

MBAA Mass Ratio (%)Maximum Tensile Strength (kPa)Maximum Compressive Strength (MPa)
2.91-0.16
3.85139-

Note: The table is based on data indicating that maximum compressive strength was achieved at a 2.91% mass ratio, while maximum tensile strength was at 3.85%. Dashes indicate that the corresponding value for that specific mass ratio was not the maximum reported in the study.

Similarly, studies on polyacrylamide (PAAm) hydrogels have shown that increasing the concentration of the crosslinker, referred to as BIS, leads to a higher Young's modulus, which is a measure of the material's stiffness. nih.gov

Interactive Table: Influence of this compound (BIS) Concentration on the Young's Modulus of Polyacrylamide Hydrogels nih.gov

Crosslinker Concentration (%C)Young's Modulus (kPa)
120 - 40
240 - 60
480 - 100
9140 - 160

Note: The ranges in Young's Modulus reflect the variability observed in the study.

Advanced Applications of N,n Methylenebismethacrylamide in Research and Technology

Utilization in Polymer Gel and Hydrogel Systems

N,N'-Methylenebismethacrylamide is extensively used in the formation of polymer gels and hydrogels. sigmaaldrich.com Hydrogels, which are crosslinked polymer networks capable of absorbing large quantities of water, find applications in fields like medicine for drug delivery and tissue engineering. chemicalbook.com The properties of these gels, such as pore size, mechanical strength, and stability, are directly influenced by the concentration of this compound used during polymerization. By forming covalent bonds between polymer chains, it transforms linear polymers into a cohesive, three-dimensional matrix. This crosslinking process is crucial for maintaining the structural integrity and firmness of the gel. cephamls.com

The preparation of polyacrylamide gels is a primary application of this compound, particularly in the field of molecular biology. These gels are created through the radical copolymerization of acrylamide (B121943) with this compound. wikipedia.org The process is typically initiated using agents like ammonium (B1175870) persulfate (APS) and stabilized by a catalyst such as tetramethylethylenediamine (TEMED). serva.de

The physical properties of the gel, most importantly its pore size, are determined by the total monomer concentration (%T) and the concentration of the crosslinker (%C). serva.de The total monomer concentration (T) is the combined weight of acrylamide and this compound. The crosslinker concentration (C) is the percentage by weight of this compound relative to the total monomer concentration. serva.de By carefully adjusting the ratio of acrylamide to this compound, researchers can create gels with specific pore sizes tailored for the separation of different sized biomolecules. For instance, a lower concentration of the crosslinker generally results in a larger pore size, suitable for separating large proteins or nucleic acids. serva.de

Below is an interactive data table illustrating typical compositions for preparing polyacrylamide gels with varying total monomer and crosslinker concentrations.

Target %T (Total Monomer)Target %C (Crosslinker)Acrylamide Solution (40%) Volume (mL)This compound Solution (2%) Volume (mL)Application Example
6214.73.0Separation of high molecular weight proteins
8319.46.0General protein electrophoresis (SDS-PAGE)
12329.19.0Separation of medium to low molecular weight proteins
15436.015.0Separation of small proteins and large peptides
20547.525.0Analysis of small peptides and nucleic acids
403.3--DNA Sequencing Gels serva.de
405.0--DNA Sequencing Gels serva.de

Table data is derived from standard laboratory protocols for a 100 mL total gel solution. The volumes are calculated based on stock solutions of 40% (w/v) acrylamide and 2% (w/v) this compound. serva.de

The primary function of this compound in biological applications is to create stable, crosslinked polyacrylamide gel matrices for electrophoresis. chemicalbook.com This technique, including methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), is fundamental for separating proteins and nucleic acids based on their size and charge. The crosslinked gel acts as a molecular sieve; the network of pores created by the polymerization of acrylamide and this compound provides a medium through which biomolecules migrate.

The stability imparted by the crosslinker ensures that the gel maintains its structural integrity throughout the electrophoretic process, allowing for precise and reproducible separation. nih.gov This capability is crucial for a wide array of research activities in genetics, molecular biology, and biochemistry, enabling scientists to identify and analyze molecular components with high precision. chemicalbook.com Beyond standard electrophoresis, these stable matrices are also used in advanced techniques and have been employed as a test compound in studies such as the biochemical isolation of insoluble Tau protein in research on tauopathy. mpbio.com

Broader Application as a Crosslinking Agent in Diverse Polymerization Systems

The role of this compound extends beyond polyacrylamide gels for electrophoresis. As a versatile crosslinking agent, it is used in a variety of other polymerization systems to enhance the physical properties of the resulting polymers. wikipedia.orgnih.gov It can undergo radical copolymerization with various acrylic and vinylic monomers, such as acrylonitrile (B1666552) and acrylic acid, to form highly crosslinked polymers. wikipedia.orgfishersci.com

These crosslinked polymers exhibit useful technical properties determined by the crosslink density, making them suitable for a range of industrial and commercial applications. wikipedia.org Examples of such applications include:

Adhesives and Coatings : The crosslinking imparts strength and stability to polymers used in adhesives and paints. wikipedia.org

Superabsorbent Polymers : It is used in the production of superabsorbent resins and water-soluble polymers that can absorb and retain large amounts of liquid. chemicalbook.comwikipedia.org These find use in agriculture as soil conditioners to improve water retention and in products like diapers. chemicalbook.com

Water Treatment : In the environmental sector, it can be used to synthesize flocculating agents for wastewater treatment, which help in the sedimentation and removal of particulate matter. chemicalbook.com

Grouting Materials : It is an ingredient in chemical grouting materials for construction and in plugging agents for oilfield drilling operations. fishersci.com

Photosensitive Materials : The compound is also used as a raw material for photosensitive nylon and plastics used in printing and plate making.

In these varied systems, this compound consistently performs its fundamental role: creating a stable, three-dimensional network that significantly improves the toughness, strength, and durability of the final polymer product. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N,N'-Methylenebismethacrylamide in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via condensation reactions using methacrylamide and formaldehyde under acidic or basic conditions. Evidence from a 1961 study describes a reaction where This compound is treated with trinitromethane in aqueous solution at 50°C, yielding a semisolid product with ~64% efficiency after purification via recrystallization (ethylene chloride or aqueous ethanol) . Key variables include pH control, temperature (50–70°C), and reaction time (10–90 minutes).

Q. How can researchers characterize the purity and structural integrity of This compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Validate empirical formula (e.g., C10H16O14N8 with expected C:27.30%, H:3.33%, N:23.14%) .
  • Spectroscopy : FT-IR to confirm acrylamide C=O stretching (~1650 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>).
  • Chromatography : HPLC or GC-MS to detect residual monomers or side products (e.g., unreacted methacrylamide) .

Q. What safety protocols are critical when handling This compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to its classification as a potential carcinogen (Carc3; R40) and mutagen (Mut3; R68) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Waste Disposal : Segregate and treat chemical waste via professional biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How does This compound influence crosslinking efficiency in polymer hydrogels, and what factors modulate this process?

  • Methodological Answer : As a bifunctional crosslinker, its efficiency depends on:

  • Monomer Ratios : Higher acrylamide-to-crosslinker ratios reduce mesh density but increase swelling capacity.
  • Reaction Kinetics : Radical polymerization (e.g., using APS/TEMED) requires strict oxygen exclusion to prevent inhibition .
  • Solvent Polarity : Aqueous systems favor homogeneous crosslinking, while organic solvents may induce phase separation .
    • Data Interpretation : Rheometry (storage modulus, G') and swelling studies quantify crosslink density. Conflicting results may arise from unaccounted side reactions (e.g., hydrolysis of methacrylamide groups) .

Q. What mechanisms underlie the toxicity of This compound in cellular systems, and how can researchers mitigate these effects?

  • Methodological Answer :

  • Mechanism : The compound reacts with thiol groups in proteins (e.g., glutathione) and DNA, inducing oxidative stress and apoptosis .
  • Mitigation Strategies :
  • Use lower concentrations (<0.1% w/v) in cell culture substrates.
  • Pre-polymerize the compound to reduce residual monomer toxicity .
  • Validation : LC-MS/MS can detect adducts (e.g., hemoglobin adducts via Edman degradation) to quantify exposure .

Q. How do impurities in This compound impact experimental reproducibility in polymerization studies?

  • Methodological Answer : Impurities like residual formaldehyde or methacrylamide alter:

  • Reactivity : Unreacted monomers accelerate gelation unpredictably.
  • Mechanical Properties : Trace aldehydes may form secondary crosslinks, increasing brittleness.
  • Quality Control : Purify via column chromatography or recrystallization, and validate purity with <sup>1</sup>H-NMR (absence of peaks at δ 5.3–5.7 ppm for methacrylamide) .

Q. What advanced analytical techniques resolve contradictions in reported thermal stability data for This compound-based polymers?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare degradation onset temperatures under inert vs. oxidative atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) shifts caused by crosslink density variations.
  • Contradiction Sources : Discrepancies often arise from differences in sample preparation (e.g., residual solvent content) or heating rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.